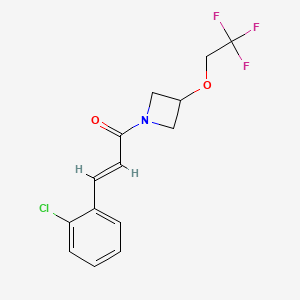
(E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H13ClF3NO2 and its molecular weight is 319.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one, with the CAS number 2035018-68-7, is a synthetic organic compound characterized by its unique molecular structure. Its biological activity is of significant interest in pharmacological research, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₃ClF₃NO₂
- Molecular Weight : 319.70 g/mol
| Property | Value |
|---|---|
| CAS Number | 2035018-68-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Azetidinyl Intermediate : This can be achieved through cyclization reactions involving β-amino esters.
- Introduction of the Trifluoroethoxy Group : The azetidinyl intermediate is reacted with a trifluoroethanol derivative under basic conditions.
- Coupling with the Chlorophenyl Group : This final step typically employs Friedel-Crafts acylation techniques to attach the chlorophenyl moiety to the azetidinyl ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor in various signaling pathways, particularly those involved in cancer cell proliferation and survival.
Potential Mechanisms:
- Inhibition of Hedgehog Signaling Pathway : Compounds similar to this compound have been studied for their ability to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in tumorigenesis and metastasis .
Case Study 1: Anti-Cancer Activity
A study focused on the inhibition of Hh signaling demonstrated that modifications in similar compounds could lead to improved potency against cancer cell lines. For instance, analogs with specific substitutions showed enhanced lipophilicity and potency (EC50 values as low as 0.082 μM) against Hh-dependent tumors .
Case Study 2: Receptor Binding Affinity
Research into related compounds has revealed significant binding affinities for serotonin receptors. For example, certain derivatives exhibited high selectivity for the 5-HT6 receptor, indicating potential applications in neuropharmacology .
Research Findings
Recent investigations into the biological activity of this compound have highlighted several important findings:
- Selectivity and Potency : The compound has shown promise as a selective antagonist for specific receptors involved in cellular signaling pathways.
- Therapeutic Potential : Its structural features suggest potential applications in treating various diseases, particularly cancers linked to aberrant signaling pathways.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3NO2/c15-12-4-2-1-3-10(12)5-6-13(20)19-7-11(8-19)21-9-14(16,17)18/h1-6,11H,7-9H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKXXPMGLORYLV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














